4-(4-Chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione
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Overview
Description
4-(4-Chlorophenyl)-1lambda4,4-thiazinane-1,3,5-trione is a chemical compound characterized by its unique structure, which includes a chlorophenyl group attached to a thiazinane ring
Scientific Research Applications
Chemistry: In chemistry, 4-(4-Chlorophenyl)-1lambda4,4-thiazinane-1,3,5-trione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties. It may also be used in the development of new drugs and therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industry, 4-(4-Chlorophenyl)-1lambda4,4-thiazinane-1,3,5-trione is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-1lambda4,4-thiazinane-1,3,5-trione typically involves the reaction of 4-chlorophenylamine with appropriate reagents to form the thiazinane ring. The reaction conditions may include the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chlorophenyl)-1lambda4,4-thiazinane-1,3,5-trione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce amines.
Comparison with Similar Compounds
4-Chlorophenol: A phenolic compound with similar structural features.
Acetamide, N-(4-chlorophenyl)-: Another compound containing a chlorophenyl group.
Uniqueness: 4-(4-Chlorophenyl)-1lambda4,4-thiazinane-1,3,5-trione is unique due to its thiazinane ring structure, which differentiates it from other chlorophenyl-containing compounds
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Properties
IUPAC Name |
4-(4-chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3S/c11-7-1-3-8(4-2-7)12-9(13)5-16(15)6-10(12)14/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMSDWARTUNHIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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